molecular formula C9H16ClNO3 B13904905 (8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride

(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride

Cat. No.: B13904905
M. Wt: 221.68 g/mol
InChI Key: IVSSKGZWMWLNBI-UHFFFAOYSA-N
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Description

(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[46]undecane;hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the vinyl group. Common synthetic routes may involve the use of starting materials such as amino alcohols and epoxides, followed by cyclization reactions under acidic or basic conditions. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The azaspiro moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include epoxides, aldehydes, saturated derivatives, and substituted spirocyclic compounds.

Scientific Research Applications

(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane: The non-hydrochloride form of the compound.

    Spirocyclic amines: Compounds with similar spirocyclic structures but different functional groups.

    Vinyl ethers: Compounds with vinyl groups attached to oxygen atoms.

Uniqueness

(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride is unique due to its specific spirocyclic structure combined with a vinyl group and hydrochloride salt. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

8-ethenyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-2-8-5-11-7-9(6-10-8)12-3-4-13-9;/h2,8,10H,1,3-7H2;1H

InChI Key

IVSSKGZWMWLNBI-UHFFFAOYSA-N

Canonical SMILES

C=CC1COCC2(CN1)OCCO2.Cl

Origin of Product

United States

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